
Pbenz-dbrmd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a potent inhibitor of the enzyme iodothyronine deiodinase type 3 (DIO3), which plays a crucial role in the inactivation of the biologically active thyroid hormone, 3,5,3′-triiodo-L-thyronine (T3) . By inhibiting DIO3, Pbenz-dbrmd can suppress tumor growth, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pbenz-dbrmd is synthesized using dibromomaleic anhydride as a scaffold . The synthetic route involves the reaction of dibromomaleic anhydride with specific reagents under controlled conditions to form the desired compound. The reaction conditions typically include a solvent, a catalyst, and a controlled temperature to ensure the formation of this compound with high purity and yield .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize production costs while maintaining the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pbenz-dbrmd undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs with enhanced properties .
Applications De Recherche Scientifique
Pbenz-dbrmd has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology, it serves as a tool for investigating the role of DIO3 in cellular processes and disease progression . In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth . In industry, it is used in the development of new materials and products with enhanced properties .
Mécanisme D'action
The mechanism of action of Pbenz-dbrmd involves the inhibition of the enzyme iodothyronine deiodinase type 3 (DIO3) . DIO3 is responsible for the inactivation of the thyroid hormone T3, which plays a crucial role in regulating cellular processes such as differentiation and mitochondrial respiration . By inhibiting DIO3, this compound prevents the inactivation of T3, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells . The molecular targets and pathways involved in this process include the downregulation of pro-cancerous proteins and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Pbenz-dbrmd is unique compared to other similar compounds due to its specific inhibition of DIO3 and its potent anti-tumor effects . Similar compounds include ITYR-DBRMD, which also targets DIO3 but may have different properties and applications . The uniqueness of this compound lies in its high specificity and efficacy in inhibiting DIO3, making it a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C11H5Br2NO4 |
|---|---|
Poids moléculaire |
374.97 g/mol |
Nom IUPAC |
4-(3,4-dibromo-2,5-dioxopyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H5Br2NO4/c12-7-8(13)10(16)14(9(7)15)6-3-1-5(2-4-6)11(17)18/h1-4H,(H,17,18) |
Clé InChI |
HNIHLGFMEFERQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N2C(=O)C(=C(C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
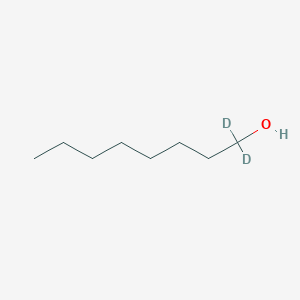
![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)
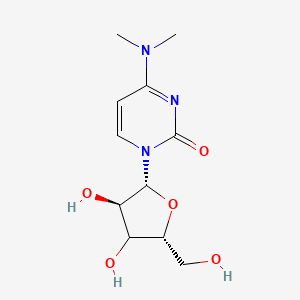
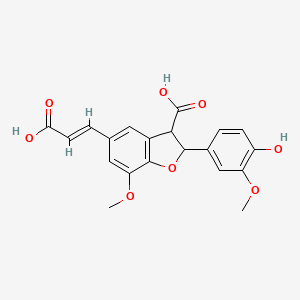

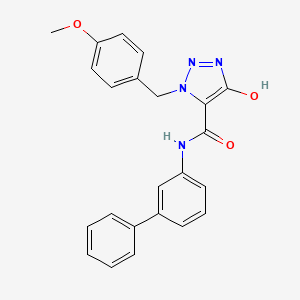
![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
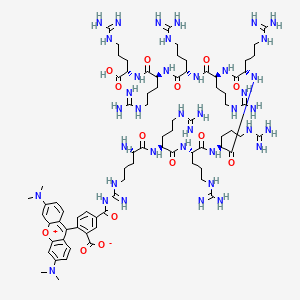
![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
